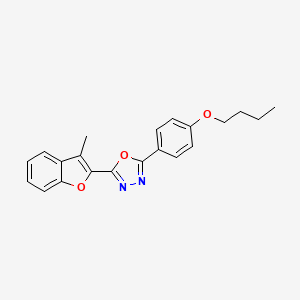![molecular formula C24H31N3O4S B11131996 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-1-(4-ethylpiperazin-1-yl)ethanone](/img/structure/B11131996.png)
2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-1-(4-ethylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-1-(4-ethylpiperazin-1-yl)ethanone .
- It belongs to the class of quinoline-based compounds .
- Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring.
- This specific compound features a quinoline core with additional functional groups attached.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available.
- Further research would be needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that the availability of detailed information may vary, especially for proprietary compounds
Properties
Molecular Formula |
C24H31N3O4S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H31N3O4S/c1-3-25-13-15-26(16-14-25)24(28)18-31-23-11-10-21(17-19(23)2)32(29,30)27-12-6-8-20-7-4-5-9-22(20)27/h4-5,7,9-11,17H,3,6,8,12-16,18H2,1-2H3 |
InChI Key |
HMMUCXVKEKLECV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11131922.png)
![2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11131924.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11131928.png)

![(2E)-2-(4-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11131941.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131950.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131957.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131959.png)
![1-(3-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131964.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B11131965.png)

![(2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11131971.png)
![methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11131975.png)
